molecular formula C9H10N2 B13123805 (R)-2-(1-aminoethyl)benzonitrile

(R)-2-(1-aminoethyl)benzonitrile

Cat. No.: B13123805
M. Wt: 146.19 g/mol
InChI Key: LGMNBLFPWQROHD-SSDOTTSWSA-N
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Description

®-2-(1-aminoethyl)benzonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-bromoethylbenzonitrile.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.

    Amination: The key step involves the introduction of the amino group. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-aminoethyl)benzonitrile may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.

    Catalysis: Employing heterogeneous or homogeneous catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

®-2-(1-aminoethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzonitrile moiety can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-aminoethyl)benzonitrile: The enantiomer of ®-2-(1-aminoethyl)benzonitrile with different stereochemistry.

    2-(1-aminoethyl)benzonitrile: The racemic mixture containing both enantiomers.

    2-(1-aminoethyl)benzamide: A structurally similar compound with an amide group instead of a nitrile.

Uniqueness

®-2-(1-aminoethyl)benzonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities and selectivity in chemical reactions. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]benzonitrile

InChI

InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1

InChI Key

LGMNBLFPWQROHD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C#N)N

Canonical SMILES

CC(C1=CC=CC=C1C#N)N

Origin of Product

United States

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